

Application Notes and Protocols: Reactivity of Dilithium Azelate with Organolithium Reagents

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Compound of Interest		
Compound Name:	Dilithium azelate	
Cat. No.:	B1614953	Get Quote

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Introduction

Extensive review of the scientific literature indicates that **dilithium azelate** is not utilized as a precursor for the generation of other organolithium reagents. The reaction of carboxylate salts with organolithium compounds follows a well-established pathway that does not lead to the formation of new organolithium species through mechanisms such as transmetallation or decarboxylative lithiation under standard conditions.

Instead, the primary and synthetically valuable reaction of dicarboxylic acids, such as azelaic acid, or their corresponding dilithium salts with organolithium reagents is the formation of ketones. This process involves the addition of the organolithium reagent to the carboxylate group. This document provides detailed application notes and protocols for this established transformation.

Application Note 1: Synthesis of Diketones from Dilithium Azelate

Overview

The reaction of **dilithium azelate** with an excess of an organolithium reagent (RLi), followed by an acidic workup, provides a direct method for the synthesis of long-chain diketones. This







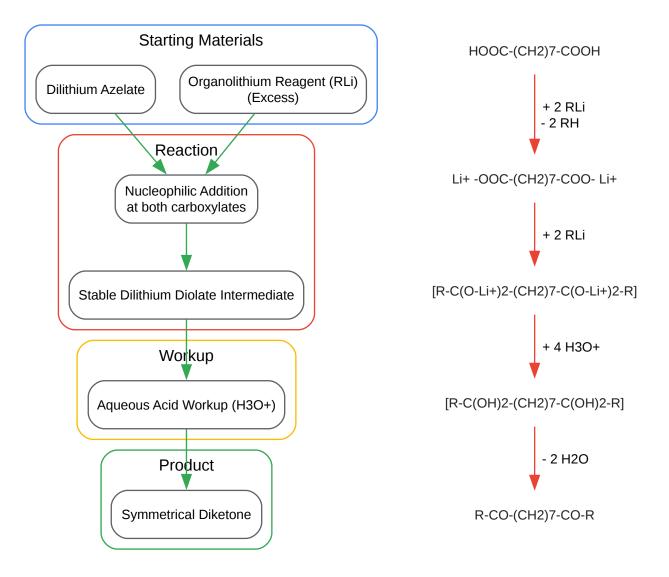
method is particularly useful for creating symmetrical diketones where the alkyl or aryl groups are derived from the organolithium reagent.

Reaction Principle

The reaction proceeds through a stable tetrahedral dianionic intermediate. The first equivalent of the organolithium reagent deprotonates the carboxylic acid (if starting from azelaic acid). A second equivalent then adds to the carbonyl carbon of the resulting lithium carboxylate. This forms a dilithium 1,1-diolate, which is stable and does not readily eliminate to form a ketone in the presence of the highly reactive organolithium reagent. Upon acidic workup, this intermediate is protonated and subsequently eliminates water to yield the ketone.[1][2][3] With a dicarboxylate like **dilithium azelate**, this process occurs at both ends of the molecule.

Logical Workflow for Diketone Synthesis





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